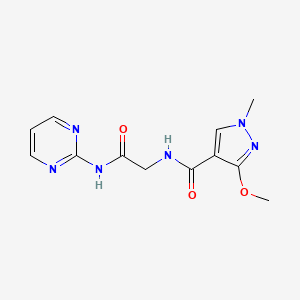
3-methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N6O3 and its molecular weight is 290.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that many pyrazole derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Pyrazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes .
Pharmacokinetics
It is known that many pyrazole derivatives have good bioavailability .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Activité Biologique
3-Methoxy-1-methyl-N-(2-oxo-2-(pyrimidin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and various functional groups that contribute to its biological properties. The molecular formula is C13H15N5O3, with a molecular weight of approximately 285.29 g/mol.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives are known for their antibacterial and antifungal properties.
- Anticancer Potential : Some studies suggest that derivatives can induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Studies
A review of relevant literature reveals several studies evaluating the biological activity of related compounds:
Case Studies
- Antibacterial Activity : A synthesized derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
- Antifungal Properties : In vitro studies showed that related pyrazole compounds demonstrated significant antifungal activity against Candida albicans, with MIC values lower than those of standard antifungal agents .
- Anticancer Activity : In cellular assays, derivatives were shown to induce apoptosis in various cancer cell lines, suggesting that the compound may interfere with critical pathways involved in cell proliferation .
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-18-7-8(11(17-18)21-2)10(20)15-6-9(19)16-12-13-4-3-5-14-12/h3-5,7H,6H2,1-2H3,(H,15,20)(H,13,14,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJALAHDGFQWKJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














